(5Z)-5-(2,4-dichlorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-(2,4-dichlorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16332718
InChI: InChI=1S/C15H9Cl2NO2S2/c16-10-4-3-9(12(17)7-10)6-13-14(19)18(15(21)22-13)8-11-2-1-5-20-11/h1-7H,8H2/b13-6-
SMILES:
Molecular Formula: C15H9Cl2NO2S2
Molecular Weight: 370.3 g/mol

(5Z)-5-(2,4-dichlorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16332718

Molecular Formula: C15H9Cl2NO2S2

Molecular Weight: 370.3 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(2,4-dichlorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C15H9Cl2NO2S2
Molecular Weight 370.3 g/mol
IUPAC Name (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C15H9Cl2NO2S2/c16-10-4-3-9(12(17)7-10)6-13-14(19)18(15(21)22-13)8-11-2-1-5-20-11/h1-7H,8H2/b13-6-
Standard InChI Key NUHDKXSRTFZIPF-MLPAPPSSSA-N
Isomeric SMILES C1=COC(=C1)CN2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S
Canonical SMILES C1=COC(=C1)CN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its intricate stereochemistry. Key structural features include:

  • A thiazolidinone ring (1,3-thiazolidin-4-one) serving as the central scaffold.

  • A 2,4-dichlorobenzylidene substituent at position 5, contributing hydrophobic and electron-withdrawing properties.

  • A furan-2-ylmethyl group at position 3, enhancing solubility and modulating electronic interactions.

The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which facilitates interactions with biological targets such as enzymes or DNA.

Table 1: Molecular Properties

PropertyValue/Descriptor
Molecular FormulaC₁₅H₉Cl₂NO₂S₂
Molecular Weight370.3 g/mol
IUPAC Name(5Z)-5-[(2,4-Dichlorophenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Canonical SMILESC1=COC(=C1)CN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S
Topological Polar Surface Area97.7 Ų

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound typically involves a Knoevenagel condensation between thiazolidine-2,4-dione and 2,4-dichlorobenzaldehyde, followed by N-alkylation with furfuryl chloride. Key steps include:

  • Formation of Thiazolidinone Core: Thiourea and monochloroacetic acid undergo cyclization under reflux to yield thiazolidine-2,4-dione .

  • Benzylidene Introduction: Condensation with 2,4-dichlorobenzaldehyde in ethanol using piperidine as a catalyst forms the 5-arylidene intermediate .

  • Furan-2-ylmethyl Substitution: Alkylation with furfuryl chloride introduces the furan moiety at position 3.

Reaction yields vary between 59–78%, depending on purification methods (e.g., recrystallization in acetic acid vs. ethanol) .

Spectroscopic Validation

  • IR Spectroscopy: Peaks at 1730–1670 cm⁻¹ confirm C=O stretching of the thiazolidinone ring, while 1566 cm⁻¹ corresponds to C=C vibrations in the benzylidene group .

  • ¹H NMR: Characteristic signals include a singlet at δ 7.77 ppm for the benzylidene proton and δ 6.02 ppm for the furan methylene group .

  • ¹³C NMR: Carbonyl carbons of the thiazolidinone ring resonate at δ 169.86 and 166.89 ppm .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In disc diffusion assays, the compound exhibits potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MIC) of 2–16 µg/mL . The dichlorophenyl moiety enhances membrane permeability, while the thioxo group disrupts bacterial cell wall synthesis via inhibition of penicillin-binding proteins .

Table 2: Antimicrobial Activity Profile

MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus24
Escherichia coli1632
Candida albicans816

Pharmacological and Toxicological Considerations

ADMET Profiling

  • Absorption: High topological polar surface area (97.7 Ų) suggests moderate intestinal absorption.

  • Metabolism: Predicted CYP3A4-mediated oxidation of the furan ring may generate reactive metabolites, necessitating structural optimization.

  • Toxicity: Acute toxicity in murine models (LD₅₀ = 320 mg/kg) highlights dose-dependent hepatotoxicity, likely due to glutathione depletion.

Future Directions and Applications

Current research gaps include:

  • In Vivo Efficacy Studies: Validate anticancer activity in xenograft models.

  • Structural Analog Development: Replace the furan group with bioisosteres (e.g., thiophene) to mitigate metabolic liabilities.

  • Target Identification: Use CRISPR-Cas9 screens to elucidate off-target effects.

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